molecular formula C19H22O5 B196265 Gibberellin A7 CAS No. 510-75-8

Gibberellin A7

Cat. No. B196265
CAS RN: 510-75-8
M. Wt: 330.4 g/mol
InChI Key: SEEGHKWOBVVBTQ-WTVOOMFRSA-N
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Description

Gibberellin A7 is a plant hormone that was isolated from culture filtrates of the fungus Gibberella fujikuroi . It promotes the growth and elongation of cells . It is a pentacyclic diterpenoid responsible for promoting growth and development in plants .


Synthesis Analysis

Gibberellins, including Gibberellin A7, are synthesized via the ent-kaurene . The synthesis of α-amylase by wheat aleurone during grain development is independent of gibberellin .


Molecular Structure Analysis

Gibberellin A7 has a molecular formula of C19H22O5 . It has an average mass of 330.375 Da and a monoisotopic mass of 330.146729 Da . It has 8 defined stereocentres . Gibberellin A7 contains total 50 bond(s); 28 non-H bond(s), 4 multiple bond(s), 1 rotatable bond(s), 4 double bond(s), 3 five-membered ring(s), 2 six-membered ring(s), 2 seven-membered ring(s), 1 eight-membered ring(s), 2 nine-membered ring(s), 1 ten-membered ring(s), 1 twelve-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 ester(s) .


Physical And Chemical Properties Analysis

Gibberellin A7 has a melting point of 252-255 °C . Its density is predicted to be 1.40±0.1 g/cm3 . It is slightly soluble in DMSO, ethanol, and methanol .

Scientific Research Applications

Anti-NF-κB Activity

Gibberellin A7 has been found to have anti-NF-κB activity . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection. Inhibition of NF-κB can have potential therapeutic benefits in treating inflammatory diseases .

Anti-Candida Activity

Gibberellin A7 also exhibits anti-Candida activity . Candida is a type of yeast that can cause fungal infections. The anti-Candida activity of Gibberellin A7 suggests its potential use in the treatment of fungal infections .

Antioxidant Activity

This compound has been shown to possess antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Plant Growth Regulation

Gibberellin A7 is a plant hormone that can stimulate the rapid growth of rhizomes and induce mitosis of certain plant leaves . It also increases the germination rate of seeds , making it useful in agricultural applications.

Cone Induction in Pinaceae

Research has shown that Gibberellin A7 can affect the number of male and female strobili and immature cones in Chinese fir . This suggests its potential use in forestry and plant breeding programs .

Research Tool in Plant Physiology

Gibberellin A7, like other gibberellins, is used as a research tool in plant physiology . It has helped scientists understand the GA biosynthesis and catabolism pathway, the enzymes for GA metabolism, and their corresponding genes .

Mechanism of Action

Target of Action

Gibberellin A7, like other gibberellins, primarily targets plant cells, promoting growth and development . It is highly expressed in embryos, where it induces activity . The molecular mechanism of gibberellin action involves receptors encoded by the genes of the GID1 family and transcriptional regulators of the DELLA family .

Mode of Action

Gibberellin A7 interacts with its targets to promote cell division and elongation, seed germination, and flowering . It degrades starch, which serves as the primary energy source during the early stages of germination . The bioactive gibberellins, including Gibberellin A7, have a hydroxyl group on C-3β, a carboxyl group on C-6, and a lactone between C-4 and C-10 .

Biochemical Pathways

Gibberellin A7 affects various biochemical pathways in plants. It is biosynthesized through complex pathways and can control diverse aspects of plant growth and development . The bioactive gibberellins are GA 1, GA 3, GA 4, and GA 7 . They influence phase transitions by promoting meristem cell divisions and flowering stimulation .

Pharmacokinetics

It is known that all gibberellins are diterpenoid acids synthesized by the terpenoid pathway in plastids and then modified in the endoplasmic reticulum and cytosol until they reach their biologically active form .

Result of Action

The action of Gibberellin A7 results in various molecular and cellular effects. It promotes rapid stem and root growth, induces mitotic division, and initiates seed germination . It also plays a role in flowering and fruit maturation .

Action Environment

Environmental factors influence the action, efficacy, and stability of Gibberellin A7. These factors include temperature, mechanical stimulation, abiotic and biotic stress, and the duration, intensity, and quality of light . For instance, the synthesis of α-amylase by wheat aleurone during grain development is independent of gibberellin .

Safety and Hazards

Gibberellin A7 may cause an allergic skin reaction . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and contact with skin, eyes, or clothing . Contaminated work clothing should not be allowed out of the workplace .

properties

IUPAC Name

(1R,2R,5R,8R,9S,10R,11S,12S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O5/c1-9-7-18-8-10(9)3-4-11(18)19-6-5-12(20)17(2,16(23)24-19)14(19)13(18)15(21)22/h5-6,10-14,20H,1,3-4,7-8H2,2H3,(H,21,22)/t10-,11-,12+,13-,14-,17-,18+,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEEGHKWOBVVBTQ-NFMPGMCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(C=CC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12[C@H](C=C[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@H](C4)C(=C)C5)C(=O)O)OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60896860
Record name Gibberellin A7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60896860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gibberellin A7

CAS RN

510-75-8
Record name Gibberellin A7
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=510-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gibberellin A7
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000510758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gibberellin A7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60896860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Gibb-3-ene-1,10-dicarboxylic acid, 2,4a-dihydroxy-1-methyl-8-methylene-, 1,4a-lactone, (1α,2β,4aα,4bβ,10β)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.380
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GIBBERELLIN A7
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O302R26800
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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